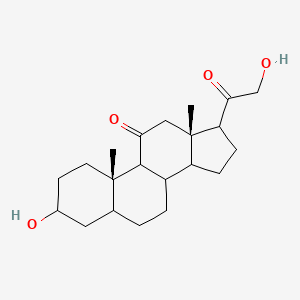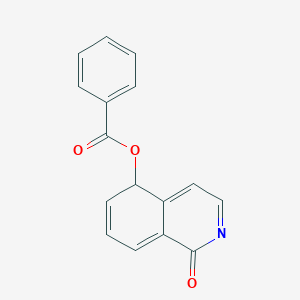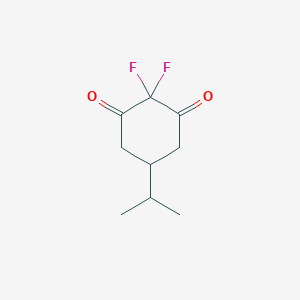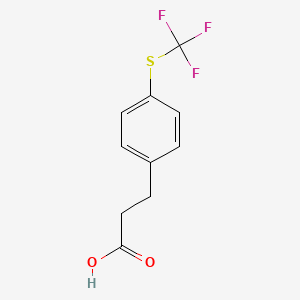
3a,21-Dihydroxy-5a-pregnane-11,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alfadolone, also known as alphadolone, is a neuroactive steroid and general anesthetic. It is one of the components of the anesthetic drug mixture althesin, along with alfaxalone. Alfadolone is used for its hypnotic properties and is administered intravenously .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of neuroactive steroids like alfadolone involves several steps, including the formation of the steroid nucleus and subsequent functionalization. The preparation methods for alfadolone typically involve the use of pregnane derivatives as starting materials. The process includes hydroxylation and oxidation reactions to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of alfadolone involves scaled-up methods that adhere to Good Manufacturing Practices (GMP). These methods ensure the consistent quality and purity of the compound. The production process includes rigorous quality control measures to monitor the chemical composition and potency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alfadolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving alfadolone include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving alfadolone include hydroxylated and oxidized derivatives. These products are often used as intermediates in the synthesis of other neuroactive steroids .
Aplicaciones Científicas De Investigación
Alfadolone has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of neuroactive steroids.
Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.
Medicine: Used as an anesthetic agent in clinical settings, particularly in veterinary medicine.
Industry: Employed in the development of new anesthetic formulations and drug delivery systems
Mecanismo De Acción
Alfadolone exerts its effects by acting as a positive allosteric modulator of the GABA_A receptor. This interaction enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, leading to sedation and anesthesia. The compound binds to specific sites on the GABA_A receptor, increasing the receptor’s affinity for GABA and prolonging its inhibitory action .
Comparación Con Compuestos Similares
Similar Compounds
Alfaxalone: Another neuroactive steroid used as an anesthetic. It is often combined with alfadolone in anesthetic formulations.
Propofol: A widely used intravenous anesthetic with a different mechanism of action.
Etomidate: An intravenous anesthetic known for its minimal cardiovascular effects.
Ketamine: An anesthetic with both sedative and analgesic properties
Uniqueness of Alfadolone
Alfadolone is unique due to its combination with alfaxalone in the anesthetic mixture althesin. This combination enhances the solubility and efficacy of the anesthetic formulation. Additionally, alfadolone’s specific interaction with the GABA_A receptor distinguishes it from other anesthetics, providing a unique profile of sedative and hypnotic effects .
Propiedades
Fórmula molecular |
C21H32O4 |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
(10S,13S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12?,13?,14?,15?,16?,19?,20-,21-/m0/s1 |
Clave InChI |
XWYBFXIUISNTQG-LWHAIVEBSA-N |
SMILES isomérico |
C[C@]12CCC(CC1CCC3C2C(=O)C[C@]4(C3CCC4C(=O)CO)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid](/img/structure/B14794088.png)


![3-(2-Amino-4-bromo-phenylcarbamoyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B14794104.png)

![ethyl (4S,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B14794126.png)
![(2R,3R,4R,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol](/img/structure/B14794130.png)
![2-[(10S,13R,14R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794134.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14794154.png)
![[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate](/img/structure/B14794163.png)
![1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14794164.png)
